Cas no 85-01-8 (Phenanthrene)

Fenantreen is een polycyclische aromatische koolwaterstof (PAK) met de molecuulformule C₁₄H₁₀. Het kenmerkt zich door drie gecondenseerde benzeenringen in een hoekige structuur, wat bijdraagt aan zijn chemische stabiliteit en unieke elektronische eigenschappen. Deze verbinding toont opmerkelijke fluorescentie-eigenschappen onder UV-licht, wat waardevol is voor analytische toepassingen. Fenantreen wordt vaak gebruikt als startmateriaal in organische synthese, bijvoorbeeld voor de productie van kleurstoffen, farmaceutische tussenproducten en materialenonderzoek. Zijn zuivere vorm en hoge thermische stabiliteit maken het geschikt voor onderzoek naar fotofysica en als referentiestandaard in chromatografie.
Phenanthrene structure
Phenanthrene structure
Product Name:Phenanthrene
CAS-nummer:85-01-8
MF:C14H10
MW:178.229203701019
MDL:MFCD00001168
CID:34334
PubChem ID:995
Update Time:2025-11-07

Phenanthrene Chemische en fysische eigenschappen

Naam en identificatie

    • Phenanthrene
    • phenanthrene, pure
    • Phenanthrenetech
    • Phenznthrene
    • Phenanthrene Zone Refined (number of passes:30)
    • Phenanthrene solution
    • METHYLENE CHLORIDE IN THE STANDARD MATERIAL OF THE PHILIPPINE ORGANIC POLLUTANTS, CERTIFIED REFERENCE MATERIAL
    • O-DIPHENYLENEETHYLENE
    • Phenanthracene
    • Phenanthren
    • PHENANTHRENE FOR SYNTHESIS
    • Phenanthrene standard solution
    • PHENANTHRENE, REAGENT
    • Phenanthrin
    • PHENANTHRINE
    • Phenantrin
    • Ravatite
    • NSC26256
    • [3]Helicene
    • AI3-00790
    • CCRIS 1233
    • HSDB 2166
    • Phenanthren [German]
    • UNII-448J8E5BST
    • 448J8E5BST
    • YNPNZTXNASCQKK-UHFFFAOYSA-N
    • Phenanthrene, 97%
    • Coal tar pitch volatiles: phenanthrene
    • DSSTox_CID_4254
    • DSSTox_RID_77342
    • DSSTox_GSID_24254
    • PEY
    • Phenanthrenato
    • phenanthroline;
    • 9-Phenanthrene
    • phenanthrene-ring
    • Phenanthrene, 98%
    • Ph
    • HMS2268O22
    • Phenanthrene, zone-refined, >=99.5%
    • Q422037
    • bmse000560
    • Z57139327
    • (3)HELICENE
    • CHEMBL46730
    • Phenanthrene 100 microg/mL in Acetonitrile
    • CID 71309489
    • P2877
    • NCGC00091177-01
    • LS-1845
    • NCGC00091177-03
    • NSC 26256
    • Phenanthrene-13C2
    • BDBM50159266
    • FT-0633623
    • SMR000112025
    • MLS002454437
    • W-104097
    • P0079
    • Phenanthrene 200 microg/mL in Isooctane
    • EINECS 201-581-5
    • Phenanthrene, certified reference material, TraceCERT(R)
    • Phenanthrene-
    • DTXSID6024254
    • EN300-18073
    • NCGC00091177-02
    • A841054
    • InChI=1/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10
    • P1310
    • NCGC00259187-01
    • STL453632
    • FT-0631391
    • 85-01-8
    • Phenanthrene, sublimed grade, >=99.5%
    • NCGC00254398-01
    • 9,10-Dehydrophenanthrene
    • Phenanthrene (purified by sublimation)
    • P0331
    • FT-0673667
    • AKOS008967330
    • Tox21_201638
    • CS-0013733
    • CHEBI:28851
    • AC-11346
    • Fenantreno
    • phenanthren, kemisk rent
    • MFCD00001168
    • NCGC00091177-04
    • AS-12847
    • Phenanthrene, purum, for fluorescence, >=97.0% (HPLC)
    • Phenanthrene 10 microg/mL in Acetonitrile
    • Phenanthrene Zone Refined
    • PHENANTHRENE (IARC)
    • DTXCID904254
    • Phenanthrene 10 microg/mL in Cyclohexane
    • PHENANTHRENE [MI]
    • PHENANTHRENE [HSDB]
    • WLN: L B666J
    • Tox21_300573
    • 1173018-81-9
    • HY-B1727
    • CAS-85-01-8
    • Phenanthrene, analytical standard, for environmental analysis
    • 5-Amino-6-chloro-3-pyridinecarboxylicacidmethylester
    • PHENANTHRENE [IARC]
    • FT-0673668
    • NSC-26256
    • NS00009484
    • DB-043112
    • MDL: MFCD00001168
    • Inchi: 1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H
    • InChI-sleutel: YNPNZTXNASCQKK-UHFFFAOYSA-N
    • LACHT: C1C=C2C=CC3C(C2=CC=1)=CC=CC=3
    • BRN: 1905428

Berekende eigenschappen

  • Exacte massa: 178.07800
  • Monoisotopische massa: 178.07825
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 0
  • Complexiteit: 174
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • XLogP3: 4.5
  • Topologisch pooloppervlak: 0

Experimentele eigenschappen

  • Kleur/vorm: 白色有光泽并发荧光的片状晶体
  • Dichtheid: 1.063 g/mL at 25 °C(lit.)
  • Smeltpunt: 98-100 °C (lit.)
  • Kookpunt: 340 °C(lit.)
  • Vlampunt: 华氏:51.8 °F
    摄氏:11 °C
  • Brekindex: 1.5943
  • Oplosbaarheid: Soluble in alcohol, benzene, toluene, and glacial acetic acid
  • Waterverdelingscoëfficiënt: 不溶
  • Stabiliteit/houdbaarheid: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 0.00000
  • LogboekP: 3.99300
  • Merck: 7212
  • Kleur/vorm: 5000 μg/mL in methanol
  • Oplosbaarheid: 不溶于水,稍溶于乙醇,能溶于乙醚、冰醋酸、苯、四氯化碳和二硫化碳等
  • Gevoeligheid: 对光敏感

Phenanthrene Beveiligingsinformatie

Phenanthrene Douanegegevens

  • HS-CODE:2902909090
  • Douanegegevens:

    中国海关编码:

    2902909090

    概述:

    2902909090. 其他芳香烃. 增值税率:17.0%. 退税率:9.0%. 监管条件:无. 最惠国关税:2.0%. 普通关税:30.0%

    申报要素:

    品名, 成分含量

    Summary:

    2902909090 other aromatic hydrocarbons。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:2.0%。General tariff:30.0%

Phenanthrene Prijsmeer >>

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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
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NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
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NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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¥1377.79 2022-02-22
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
73338-100MG
Phenanthrene
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¥1254.46 2024-12-22
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
40079
Phenanthrene
85-01-8 certified reference material, 5000μg/mL in methanol
1ML
¥687.47 2022-02-22
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P0079-500G
Phenanthrene
85-01-8 >97.0%(GC)
500g
¥2150.00 2023-09-07
TRC
P294800-25g
Phenanthrene
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$ 69.00 2023-09-06
TRC
P294800-50g
Phenanthrene
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$ 85.00 2022-06-03

Phenanthrene Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Catalysts: Grubbs' catalyst ;  8 h, 25 °C
Referentie
Polycyclic Aromatic Hydrocarbons by Ring-Closing Metathesis
Bonifacio, Margel C.; et al, Journal of Organic Chemistry, 2005, 70(21), 8522-8526

Productiemethode 2

Reactievoorwaarden
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  24 h, 20 °C
Referentie
Studies towards the total synthesis of Sch 56036; isoquinolinone synthesis and the synthesis of phenanthrenes
Walker, Edward R.; et al, Tetrahedron Letters, 2005, 46(38), 6537-6540

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Ammonia ,  Diboronic acid Catalysts: Palladium Solvents: Methanol ,  1,2-Dichloroethane ;  1 h, 50 °C
Referentie
Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine
Korvinson, Kirill A.; et al, Advanced Synthesis & Catalysis, 2020, 362(1), 166-176

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Azobisisobutyronitrile ,  1,3-Bis(1,1-dimethylethyl)hexahydro-1,3,2-diazaphosphorine Solvents: Toluene ;  5 h, 90 °C
Referentie
Exploiting the radical reactivity of diazaphosphinanes in hydrodehalogenations and cascade cyclizations
Zhang, Jingjing; et al, Chemical Science, 2020, 11(18), 4786-4790

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Aluminum chloride
Referentie
A convenient reduction of functionalized polycyclic aromatics into parent hydrocarbons
Node, Manabu; et al, Tetrahedron Letters, 1982, 23(6), 689-92

Productiemethode 6

Reactievoorwaarden
1.1 Catalysts: Di-μ-bromohexacarbonylbis(tetrahydrofuran)dirhenium Solvents: 1,2-Dichloroethane ;  24 h, 25 °C
Referentie
Indium-catalyzed construction of polycyclic aromatic hydrocarbon skeletons via dehydration
Kuninobu, Yoichiro; et al, Journal of Organic Chemistry, 2011, 76(17), 7005-7009

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Methyldimethoxysilane Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  rt; 12 h, 80 °C; cooled
Referentie
Nickel-catalyzed reductive cleavage of aryl-oxygen bonds in alkoxy- and pivaloxyarenes using hydrosilanes as a mild reducing agent
Tobisu, Mamoru; et al, Chemical Communications (Cambridge, 2011, 47(10), 2946-2948

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1H-Imidazolium, 1,3-bis(tricyclo[3.3.1.13,7]dec-2-yl)-, chloride (1:1) Solvents: Toluene ;  3 min, rt
1.2 Solvents: Toluene ;  18 h, 160 °C
Referentie
Nickel-catalyzed reductive cleavage of aryl alkyl ethers to arenes in absence of external reductant
Tobisu, Mamoru; et al, Chemical Science, 2015, 6(6), 3410-3414

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Tetrahydrofuran ,  Iodine Solvents: Toluene ,  Tetrahydrofuran ;  7 h, rt
Referentie
Synthesis of derivatives of phenanthrene and helicene by improved procedures of photocyclization of stilbenes
Talele, Harish R.; et al, Bulletin of the Chemical Society of Japan, 2009, 82(9), 1182-1186

Productiemethode 10

Reactievoorwaarden
1.1 Solvents: Triethyl phosphite
Referentie
Anomalous reactions of diethyl sodiophosphite and triethyl phosphite with some halogen derivatives
Arbuzov, B. A.; et al, Izvestiya Akademii Nauk SSSR, 1954, 837, 837-45

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Sodium carbonate ,  tert-Butyl nitrite Catalysts: Acridine Orange base Solvents: Dimethyl sulfoxide ;  0 °C; 6 h, rt
Referentie
Visible-Light-Mediated Synthesis of Phenanthrenes through Successive Photosensitization and Photoredox by a Single Organocatalyst
Mandal, Tanumoy; et al, Organic Letters, 2022, 24(45), 8452-8457

Productiemethode 12

Reactievoorwaarden
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ;  48 h, rt
Referentie
Catalytic disproportionation via carbonate redox tags - a unified strategy for mild hydrogenolysis and oxidations of C-O bonds
Toupalas, Georgios; et al, ChemRxiv, 2022, 1, 1-29

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Sodium borohydride Catalysts: Ferrous chloride Solvents: Acetonitrile ;  15 min, rt
1.2 Solvents: Acetonitrile ;  16 h, 50 °C
1.3 Reagents: Water ;  15 min, rt
Referentie
Iron-Catalyzed Reductive Radical Cyclization of Organic Halides in the Presence of NaBH4: Evidence of an Active Hydrido Iron(I) Catalyst
Ekomie, Audrey; et al, Angewandte Chemie, 2012, 51(28), 6942-6946

Productiemethode 14

Reactievoorwaarden
1.1 Catalysts: Palladium diacetate Solvents: Cyclohexane ;  24 h, 140 °C
Referentie
A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst
Modak, Atanu; et al, Chemical Communications (Cambridge, 2012, 48(35), 4253-4255

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Hexamethylditin Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane
Referentie
The Stille reaction
Farina, Vittorio; et al, Organic Reactions (Hoboken, 1997, 50,

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Hexamethylditin Catalysts: Tetrakis(triphenylphosphine)palladium
Referentie
Intramolecular biaryl coupling: asymmetric synthesis of the chiral B-ring diol unit of pradimicinone
Kelly, T. Ross; et al, Tetrahedron Letters, 1990, 31(2), 161-4

Productiemethode 17

Reactievoorwaarden
1.1 Catalysts: Potassium iodide Solvents: Hexane ;  1.75 h
Referentie
Air-Driven Potassium Iodide-Mediated Oxidative Photocyclization of Stilbene Derivatives
Matsushima, Tomoya; et al, Journal of Organic Chemistry, 2016, 81(17), 7799-7806

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Diphenyl diselenide ,  Oxygen Solvents: Cyclohexane
Referentie
Photocyclization of stilbenes and related molecules
Mallory, Frank B.; et al, Organic Reactions (Hoboken, 1984, 30,

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
Referentie
The Ramberg-Backlund rearrangement
Paquette, Leo A., Organic Reactions (Hoboken, 1977, 25,

Productiemethode 20

Reactievoorwaarden
1.1 Solvents: 1,4-Dioxane ,  Water
Referentie
α-Halo sulfones. I. Conformational requirements of α-sulfonyl carbanions in the synthesis of phenanthrenes from 2-chloro-2,7-dihydro-3,4,5,6-dibenzothiepin 1,1-dioxides
Paquette, Leo A., Journal of the American Chemical Society, 1964, 86(19), 4085-9

Productiemethode 21

Reactievoorwaarden
1.1 Catalysts: Benzyltrimethylammonium tribromide Solvents: Dichloromethane ;  2 h, 25 °C
Referentie
Ring-closing olefin metathesis of 2,2'-divinylbiphenyls: A novel and general approach to phenanthrenes
Iuliano, Anna; et al, Organic Letters, 2004, 6(21), 3711-3714

Productiemethode 22

Reactievoorwaarden
1.1 Reagents: Sodium borohydride Catalysts: Azobisisobutyronitrile Solvents: Acetonitrile ;  5 h, 80 °C
Referentie
Stannylated Vinylic Addition Polynorbornene: Probing a Reagent for Friendly Tin-Mediated Radical Processes
Garcia-Loma, Rodrigo; et al, European Journal of Organic Chemistry, 2017, 2017(29), 4247-4254

Productiemethode 23

Reactievoorwaarden
1.1 Reagents: Aluminum chloride Catalysts: Ethanethiol
Referentie
Hard acid and soft nucleophile system. VII. A convenient reduction of functionalized polyarenes to parent polyarenes
Node, Manabu; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(12), 4306-11

Productiemethode 24

Reactievoorwaarden
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  20 min, 0 °C
1.2 Solvents: Water ;  pH 7
Referentie
Facile Synthesis of Polycyclic Aromatic Hydrocarbons: Bronsted Acid Catalyzed Dehydrative Cycloaromatization of Carbonyl Compounds in 1,1,1,3,3,3-Hexafluoropropan-2-ol
Fujita, Takeshi; et al, European Journal of Organic Chemistry, 2017, 2017(2), 262-265

Productiemethode 25

Reactievoorwaarden
1.1 Catalysts: Bismuth triflate Solvents: 1,2-Dichloroethane ;  2 h, 25 °C
Referentie
Bismuth-Catalyzed Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) with a Phenanthrene Backbone via Cyclization and Aromatization of 2-(2-Arylphenyl)vinyl Ethers
Murai, Masahito; et al, Organic Letters, 2014, 16(16), 4134-4137

Productiemethode 26

Reactievoorwaarden
1.1 Catalysts: Cobalt(II) acetylacetonate ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-, chloride (1:… Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Hexylmagnesium bromide Solvents: Tetrahydrofuran ;  12 h, 70 °C
Referentie
Cobalt-Catalyzed Reduction of Aryl Sulfones to Arenes by Means of Alkylmagnesium Reagents
Fukuda, Jun-ichi; et al, Asian Journal of Organic Chemistry, 2018, 7(10), 2049-2052

Productiemethode 27

Reactievoorwaarden
1.1 Reagents: Hexamethylditin Catalysts: Tetrakis(triphenylphosphine)palladium
Referentie
Intramolecular biaryl coupling: asymmetric synthesis of the chiral B-ring diol unit of pradimicinone
Kelly, T. Ross; et al, Tetrahedron Letters, 1990, 31(2), 161-4

Productiemethode 28

Reactievoorwaarden
1.1 Reagents: Aluminum chloride
Referentie
A convenient reduction of functionalized polycyclic aromatics into parent hydrocarbons
Node, Manabu; et al, Tetrahedron Letters, 1982, 23(6), 689-92

Productiemethode 29

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Cyclohexane ;  8 min, rt
Referentie
Efficient synthetic photocyclization for phenacenes using a continuous flow reactor
Okamoto, Hideki; et al, Chemistry Letters, 2014, 43(7), 994-996

Productiemethode 30

Reactievoorwaarden
1.1 Reagents: Iodine Solvents: Toluene ,  Tetrahydrofuran ;  2 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referentie
Continuous flow photocyclization of stilbenes - scalable synthesis of functionalized phenanthrenes and helicenes
Lefebvre, Quentin; et al, Beilstein Journal of Organic Chemistry, 2013, 9, 1883-1890

Productiemethode 31

Reactievoorwaarden
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ;  48 h, rt
Referentie
Ni-catalyzed mild hydrogenolysis and oxidations of C-O bonds via carbonate redox tags
Toupalas, Georgios ; et al, Nature Communications, 2023, 14(1),

Productiemethode 32

Reactievoorwaarden
1.1 Solvents: Dimethylformamide ;  4 h, 90 °C
Referentie
Nickel-Catalyzed Synthesis of Stereochemically Defined Enamides via Bi- and Tricomponent Coupling Reaction
Liu, Y.; et al, Organic Letters, 2017, 19(19), 5034-5037

Productiemethode 33

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) (tetraglyme complex) Solvents: 1,2-Dichloroethane
Referentie
Aromatization of hydrocarbons by oxidative dehydrogenation catalyzed by the mixed addenda heteropoly acid H5PMo10V2O40
Neumann, Ronny; et al, Journal of Organic Chemistry, 1989, 54(19), 4607-10

Productiemethode 34

Reactievoorwaarden
1.1 Reagents: Graphite (acidic, graphite oxide) Solvents: Chloroform ;  24 h, 100 °C; 100 °C → rt
Referentie
C-H oxidation using graphite oxide
Jia, Hong-Peng; et al, Tetrahedron, 2011, 67(24), 4431-4434

Productiemethode 35

Reactievoorwaarden
1.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile
Referentie
Synthesis of 1,4-, 2,4-, and 3,4-dimethylphenanthrenes: a novel deoxygenation of arene 1,4-endoxides with trimethylsilyl iodide
Jung, Kee Yong; et al, Journal of Organic Chemistry, 1989, 54(24), 5667-75

Productiemethode 36

Reactievoorwaarden
Referentie
Deoxygenation of 1,4-epoxy-1,4-dihydroarenes with enneacarbonyldiiron
Best, Wayne M.; et al, Australian Journal of Chemistry, 1982, 35(4), 843-8

Productiemethode 37

Reactievoorwaarden
1.1 Reagents: Triphenyl phosphite Catalysts: Rhenium oxide (Re2O7) Solvents: Toluene ;  18 h, 80 °C
Referentie
Regioselective arene homologation through rhenium-catalyzed deoxygenative aromatization of 7-oxabicyclo[2.2.1]hepta-2,5-dienes
Murai, Masahito; et al, Chemical Communications (Cambridge, 2019, 55(16), 2332-2335

Productiemethode 38

Reactievoorwaarden
1.1 Reagents: Lithium tert-butoxide ,  Water Catalysts: Cobalt dibromide ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ;  6 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referentie
Cobalt-Catalyzed Protodeboronation of Aryl and Vinyl Boronates
Li, Ninglin; et al, Journal of Organic Chemistry, 2021, 86(2), 1972-1979

Productiemethode 39

Reactievoorwaarden
1.1 Reagents: Diisopropylethylamine Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  25 °C
Referentie
Visible-light-induced photocatalytic reductive transformations of organohalides
Kim, Hyejin; et al, Angewandte Chemie, 2012, 51(49), 12303-12306

Phenanthrene Raw materials

Phenanthrene Preparation Products

Phenanthrene Leveranciers

Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:85-01-8)Phenanthrene
Ordernummer:A1205347
Voorraadstatus:in Stock
Hoeveelheid:25g/500g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 03:41
Prijs ($):162.0/175.0
E-mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:85-01-8)Phenanthrene
Ordernummer:LE12316
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 12:06
Prijs ($):discuss personally
E-mail:18501500038@163.com
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:85-01-8)Phenanthrene
A1205347
Zuiverheid:99%/99%
Hoeveelheid:25g/500g
Prijs ($):162.0/175.0
E-mail
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:85-01-8)Phenanthrene
LE12316
Zuiverheid:99%
Hoeveelheid:25KG,200KG,1000KG
Prijs ($):Onderzoek
E-mail